molecular formula C12H13NO3 B13684084 5-(3,4-Dimethoxyphenyl)-2-methyloxazole

5-(3,4-Dimethoxyphenyl)-2-methyloxazole

Cat. No.: B13684084
M. Wt: 219.24 g/mol
InChI Key: OTGDOAXWAXPPFN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-methyloxazole is an organic compound belonging to the oxazole family It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-methyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-2-methyloxazole is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C12H13NO3/c1-8-13-7-12(16-8)9-4-5-10(14-2)11(6-9)15-3/h4-7H,1-3H3

InChI Key

OTGDOAXWAXPPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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